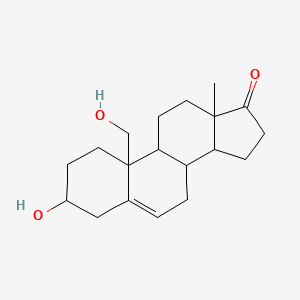

3,19-Dihydroxyandrost-5-en-17-one

Description

Properties

IUPAC Name |

3-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-16,20-21H,3-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYCSWPEAHDOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of 3,19 Dihydroxyandrost 5 En 17 One

Precursor Steroid Molecules and Upstream Pathways

The journey to 3,19-Dihydroxyandrost-5-en-17-one begins with the foundational molecules of all steroid hormones.

All steroid hormones in the human body are derived from cholesterol, a 27-carbon molecule. nih.gov The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria and its subsequent conversion to pregnenolone (B344588). nih.govfrontiersin.org This transformation is catalyzed by the cholesterol side-chain cleavage enzyme, which removes a six-carbon side chain from the cholesterol molecule. nih.gov

Pregnenolone, a 21-carbon steroid, serves as the common precursor for all classes of steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. nih.govyoutube.com From pregnenolone, the synthesis pathway can proceed in several directions. For the formation of androgens, the Δ⁵ pathway is initiated. frontiersin.org In this pathway, pregnenolone is hydroxylated at the 17α position to form 17α-hydroxypregnenolone. nih.govresearchgate.net This intermediate is a critical juncture, leading directly to the production of C19 steroids.

The primary and most direct precursor to this compound is Dehydroepiandrosterone (B1670201) (DHEA), a C19 steroid. nih.gov DHEA, also known as 3β-Hydroxyandrost-5-en-17-one, is formed from 17α-hydroxypregnenolone through the action of an enzyme that cleaves the side chain, reducing the carbon skeleton from 21 to 19 carbons. nih.govnih.gov

DHEA is one of the most abundant circulating steroid hormones in humans and is produced mainly by the adrenal cortex, with smaller amounts synthesized in the gonads and the brain. wikipedia.orgosdd.netpharmacompass.com It functions as a metabolic intermediate, serving as the substrate for the synthesis of androgens and estrogens. wikipedia.orgmdpi.com The formation of this compound occurs via a direct hydroxylation reaction at the C-19 position of the DHEA molecule. nih.gov This specific modification introduces a second hydroxyl group to the DHEA structure, distinguishing it from its well-known precursor.

Enzymatic Machinery of Biosynthesis

The conversion of cholesterol to this compound is orchestrated by a series of specific enzymes, primarily from the Cytochrome P450 superfamily.

Two key Cytochrome P450 enzymes are essential for producing the DHEA precursor:

CYP11A1 (P450scc): The cholesterol side-chain cleavage enzyme (P450scc) is located in the inner mitochondrial membrane and catalyzes the conversion of cholesterol to pregnenolone. nih.govresearchgate.net This is the first committed step for all steroid hormone production. frontiersin.org

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme, found in the endoplasmic reticulum, possesses two distinct activities crucial for DHEA synthesis. nih.gov Its 17α-hydroxylase function converts pregnenolone into 17α-hydroxypregnenolone. nih.gov Subsequently, its 17,20-lyase activity acts on 17α-hydroxypregnenolone to cleave the C17-C20 bond, yielding DHEA. researchgate.netnih.gov The regulation of these two activities is a key control point in determining the ratio of C21 to C19 steroids produced. nih.gov

The final step in the synthesis of this compound is the hydroxylation of the C-19 methyl group of DHEA. Functionalization of this unactivated C-H bond is a challenging chemical transformation. nih.gov In biological systems, this reaction is carried out by specific hydroxylase enzymes. nih.gov

While the precise human enzyme responsible for the C-19 hydroxylation of DHEA is not extensively characterized in all tissues, research into steroid metabolism has identified enzymes with this capability. Cytochrome P450 enzymes are known to catalyze such regio- and stereoselective hydroxylations. nih.govacs.org For example, studies using microbial systems, which are often used as models for mammalian steroid metabolism, have identified P450 enzymes that can efficiently introduce a hydroxyl group at the C-19 position of various steroid scaffolds. nih.govnih.govresearchgate.net Some fungal CYPs have been shown to possess 19-hydroxylase activity. asm.org This biocatalytic approach highlights the role of specialized hydroxylases in producing C-19 hydroxylated steroids like this compound. researchgate.net

Physiological Sites of Endogenous Production in Research Models

The production of this compound is intrinsically linked to the sites of DHEA synthesis. In humans and other primates, DHEA is primarily synthesized in the zona reticularis of the adrenal cortex. nih.govwikipedia.org The adrenal glands are responsible for the vast majority of circulating DHEA. nih.gov Smaller quantities are also produced by the theca cells of the ovaries and the Leydig cells of the testes, as well as endogenously within the brain. wikipedia.orgosdd.net

Given that DHEA is the direct precursor, the final conversion to this compound would occur in these same tissues or in peripheral tissues that take up circulating DHEA and express the necessary C-19 hydroxylase enzymes. The presence of this compound's metabolites suggests that it is part of the broader human steroid metabolic network.

Data Tables

Table 1: Key Enzymes in the Biosynthesis Pathway

| Enzyme | Precursor(s) | Product(s) | Cellular Location |

|---|---|---|---|

| CYP11A1 (P450scc) | Cholesterol | Pregnenolone | Mitochondria |

| CYP17A1 | Pregnenolone | 17α-hydroxypregnenolone | Endoplasmic Reticulum |

| CYP17A1 | 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Endoplasmic Reticulum |

| C-19 Hydroxylase | Dehydroepiandrosterone (DHEA) | this compound | Endoplasmic Reticulum |

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | - | C₁₉H₂₈O₃ |

| Cholesterol | - | C₂₇H₄₆O |

| Pregnenolone | - | C₂₁H₃₂O₂ |

| 17α-hydroxypregnenolone | - | C₂₁H₃₂O₃ |

| Dehydroepiandrosterone | DHEA | C₁₉H₂₈O₂ |

| Androstenediol | A5, Δ⁵-diol | C₁₉H₃₀O₂ |

| Androstenedione (B190577) | - | C₁₉H₂₆O₂ |

| Epiandrosterone (B191177) | - | C₁₉H₃₀O₂ |

| Progesterone (B1679170) | - | C₂₁H₃₀O₂ |

Adrenal Cortex Contribution

The adrenal cortex is a primary site for the synthesis of DHEA and, consequently, for its hydroxylated metabolites. nih.gov Research has demonstrated that bovine adrenal gland preparations can convert DHEA into 19-hydroxyandrostenedione (19-OH AD), a closely related C19 steroid. nih.gov This indicates the presence of the necessary enzymatic machinery within the adrenal glands for the 19-hydroxylation of androgens. The enzyme responsible for this reaction is aromatase (CYP19A1), which is expressed in the adrenal cortex. nih.gov The initial substrate, DHEA, is produced in the zona reticularis of the adrenal cortex from cholesterol through a series of enzymatic reactions. nih.gov

The biosynthesis within the adrenal cortex can be summarized as follows:

Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to pregnenolone.

Pregnenolone to DHEA: Pregnenolone is then converted to DHEA.

19-Hydroxylation of DHEA: Aromatase (CYP19A1) then catalyzes the hydroxylation of DHEA at the C19 position, yielding this compound.

It is noteworthy that other cytochrome P450 enzymes, such as those from the CYP3A family, have also been implicated in the hydroxylation of androgens at various positions, though their specific role in the 19-hydroxylation of DHEA in the adrenal cortex is a subject of ongoing research. researchgate.net

Gonadal Synthesis Mechanisms

The gonads, which include the testes in males and the ovaries in females, are also significant sites of steroid hormone production. nih.govnih.gov Aromatase (CYP19A1) is prominently expressed in the gonads, where it plays a crucial role in estrogen synthesis. nih.govfrontiersin.org This enzyme's 19-hydroxylase activity extends to androgen precursors, including DHEA.

In the context of the gonads, particularly the placenta during pregnancy, the formation of 19-hydroxylated androgens has been observed. nih.gov The placenta is a rich source of aromatase and is known to produce significant quantities of estrogens from fetal adrenal androgens like DHEA sulfate (B86663). This process involves the 19-hydroxylation of androgens as a key step. Therefore, it is understood that this compound can be synthesized within the gonads through the action of aromatase on DHEA. The fundamental pathway mirrors that in the adrenal cortex, with DHEA serving as the immediate precursor.

Neurosteroidogenic Pathways in the Brain

The brain is now recognized as a steroidogenic organ, capable of synthesizing its own steroids, termed neurosteroids, independently of peripheral sources. nih.govfrontiersin.orgfrontiersin.org DHEA is one of the most abundant neurosteroids in the human brain. frontiersin.orgumich.edu The enzymatic machinery for steroidogenesis, including aromatase (CYP19A1), is present in various brain regions. nih.govoup.com

Research has shown that brain aromatase can produce 19-hydroxyandrostenedione, highlighting the brain's capacity for 19-hydroxylation of androgens. nih.gov This suggests that the brain can synthesize this compound locally from DHEA. frontiersin.orgfrontiersin.org The formation of this neurosteroid within the brain may have significant implications for neuronal function, although the precise roles are still under investigation. frontiersin.org

Molecular and Structural Investigations of 3,19 Dihydroxyandrost 5 En 17 One

Advanced Structural Characterization Methodologies

The definitive structure and functional group characteristics of 3,19-Dihydroxyandrost-5-en-17-one are established using high-resolution analytical techniques.

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structures of this compound, revealing the existence of both an anhydrous form and a monohydrate. nih.gov The anhydrous compound, when recrystallized from solvents like tetrahydrofuran (B95107) (THF), acetone, or ethyl acetate, forms crystals in the monoclinic space group P2₁. nih.gov In contrast, recrystallization from 50% aqueous methanol (B129727) yields a monohydrate, which crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov

Table 1: Crystallographic Data for this compound and its Monohydrate

| Parameter | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Chemical Formula | C₁₉H₂₈O₃ | C₁₉H₂₈O₃·H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Source | nih.gov | nih.gov |

While specific spectral data for this compound is not extensively detailed in the reviewed literature, the application of high-resolution spectroscopic methods is standard practice for the characterization of steroids and their derivatives. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants would verify the positions of the hydroxyl groups at C3 and C19, the ketone at C17, and the double bond between C5 and C6.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The spectrum for this compound would be expected to show strong, broad absorption bands for the O-H stretching of the two hydroxyl groups and a sharp, strong absorption band for the C=O stretching of the 17-keto group. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula (C₁₉H₂₈O₃). This technique confirms the molecular weight and is crucial for verifying the compound's identity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum helps to identify chromophores within the molecule. For this compound, the primary chromophore is the enone system, which would produce a characteristic absorption maximum. nih.gov

These techniques, used in combination, provide an unambiguous confirmation of the compound's synthesized or isolated structure. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Computational methods offer deep insights into the electronic structure, molecular surface, and interaction energies of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and determine various electronic properties. nih.govmdpi.com These calculations are based on the electron density, providing a robust approach to understanding the molecule's ground-state properties and reactivity without the need for an empirical model. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov This method partitions crystal space into regions based on the electron distribution of the promolecule. researchgate.net

The Molecular Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface. This visualization reveals the charge distribution, identifying nucleophilic (negative potential, typically red) and electrophilic (positive potential, typically blue) regions of the molecule, which is crucial for predicting how the molecule will interact with other molecules and biological targets. mdpi.com

The solid-state structure of anhydrous this compound is characterized by a two-dimensional network of molecules forming sheets. nih.gov These sheets are held together by strong, classical hydrogen bonds between the hydroxyl groups (O3-H3⋯O19 and O19-H19···O3), which are further supported by weaker C-H⋯O interactions. nih.gov

A significant structural finding is that the introduction of the C19 hydroxyl group alters the primary hydrogen bonding pattern compared to its parent compound, 3β-hydroxyandrost-5-en-17-one (dehydroepiandrosterone). nih.gov In dehydroepiandrosterone (B1670201), the strongest intermolecular interaction involves the 3-hydroxyl group and the 17-ketone (O3-H3⋯O17). In this compound, this is replaced by the stronger O-H···O(H) interactions between the two hydroxyl groups. nih.gov This also changes the linkage pattern from a "head-to-tail" arrangement in dehydroepiandrosterone to a "head-to-middle" fashion in the dihydroxy derivative. nih.gov

In the monohydrate, the intermolecular connectivity is more complex. Each steroid molecule is directly linked to another via an O19-H19···O3 hydrogen bond and is also indirectly connected to two other steroid molecules through the mediating water molecule. nih.gov This demonstrates the profound impact that solvation can have on the crystal engineering of steroids. nih.gov

Role of 3,19 Dihydroxyandrost 5 En 17 One in Steroid Hormone Precursor Research

Position as an Intermediate in Androgen and Estrogen Biosynthesis Pathways

3,19-Dihydroxyandrost-5-en-17-one is a key intermediate in the aromatization pathway, the process responsible for the conversion of androgens to estrogens. This transformation is catalyzed by the enzyme aromatase (cytochrome P450 19A1), a critical component in sexual development and various physiological processes. The biosynthesis of estrogens from androgens is a multi-step process, and this compound represents one of the hydroxylated intermediates in this cascade.

The canonical pathway for estrogen synthesis involves the conversion of androstenedione (B190577) to estrone (B1671321) or testosterone (B1683101) to estradiol (B170435). This conversion is not a single reaction but a series of three successive hydroxylations of the C-19 methyl group of the androgen precursor. This compound is the product of the first of these hydroxylation steps when DHEA is the initial substrate. While androstenedione is a more direct substrate for aromatase, DHEA can also be hydroxylated at the C-19 position.

The formation of 19-hydroxylated androgens is not merely a transient step; these intermediates can be detected in various tissues, including the brain, ovaries, testes, and adrenal glands, suggesting they may have physiological roles of their own or at least represent a significant metabolic pool. nih.gov The distributive nature of the aromatase enzyme complex allows for the dissociation of these 19-hydroxy steroids, which can then either re-enter the enzymatic pathway for further conversion to estrogens or accumulate in tissues. researchgate.net

Comparative Analysis with Key Steroid Precursors (e.g., DHEA, Androstenedione, Androstenediol)

To understand the significance of this compound, it is essential to compare it with other key steroid precursors in the androgen and estrogen synthesis pathways.

Dehydroepiandrosterone (B1670201) (DHEA): DHEA is a major C19 steroid produced by the adrenal glands and serves as a primary precursor for both androgens and estrogens. nih.govbiosynth.combiovendor.comdiff.org Its conversion is a crucial branch point in steroidogenesis. DHEA can be converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), or to androstenediol by 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov The introduction of a hydroxyl group at the C-19 position to form this compound channels DHEA more specifically towards the estrogen synthesis pathway, as this is the initial step of aromatization. While DHEA has multiple potential metabolic fates, this compound is committed to the aromatase pathway.

Androstenedione: This steroid is a direct precursor to both testosterone (via 17β-HSD) and estrone (via aromatase). mdpi.commdpi.com Androstenedione is considered a more immediate and efficient substrate for aromatase compared to DHEA. The conversion of DHEA to androstenedione is a key step that directs the steroid flux towards the synthesis of more potent androgens and estrogens. nih.gov this compound, being already hydroxylated at the C-19 position, bypasses the need for the initial and rate-limiting hydroxylation step that androstenedione must undergo in the aromatase reaction.

Androstenediol: This steroid is formed from the reduction of DHEA and is a precursor to testosterone. oup.comoup.com It possesses weak androgenic and estrogenic activity itself. oup.com Compared to androstenediol, which primarily leads to the formation of testosterone, this compound is positioned on the pathway to estrogen synthesis. This highlights a key divergence in the metabolic pathways of these two DHEA derivatives.

| Steroid Precursor | Primary Metabolic Pathways | Key Enzymes Involved | Primary Products |

|---|---|---|---|

| This compound | Estrogen Biosynthesis (Aromatization) | Aromatase (CYP19A1) | Further hydroxylated intermediates, ultimately leading to estrogens |

| Dehydroepiandrosterone (DHEA) | Androgen and Estrogen Biosynthesis | 3β-HSD, 17β-HSD, Aromatase | Androstenedione, Androstenediol, Estrogens |

| Androstenedione | Androgen and Estrogen Biosynthesis | 17β-HSD, Aromatase | Testosterone, Estrone |

| Androstenediol | Androgen Biosynthesis | 3β-HSD | Testosterone |

Impact of C-19 Hydroxylation on Steroidogenic Flux

The C-19 hydroxylation acts as a directing step, committing the steroid molecule to the aromatization pathway. Once the hydroxyl group is added, the subsequent enzymatic reactions leading to the formation of the aromatic A-ring of estrogens are favored. This effectively diverts the precursor away from pathways that would lead to the formation of androgens that are not substrates for aromatase, such as dihydrotestosterone (B1667394) (DHT).

Furthermore, the presence of a C-19 hydroxyl group alters the substrate's affinity for various steroidogenic enzymes. While specific kinetic data for this compound is limited, the general principle in steroidogenesis is that hydroxylation at specific positions can significantly enhance or reduce the efficiency of subsequent enzymatic conversions. In the context of aromatization, C-19 hydroxylation is a prerequisite for the subsequent reactions catalyzed by the same enzyme complex.

Enzymatic Regulation and Modulation by 3,19 Dihydroxyandrost 5 En 17 One

Enzyme Kinetics and Substrate Specificity Studies

The enzymatic kinetics related to 3,19-dihydroxyandrost-5-en-17-one are best understood in the context of its synthesis by the enzyme aromatase. Aromatase converts C19 androgens into C18 estrogens through a series of three consecutive oxidative reactions. researchgate.net The substrate for the formation of this compound is dehydroepiandrosterone (B1670201) (DHEA).

The aromatization reaction is characterized by the following key kinetic features:

Sequential Three-Step Reaction: Aromatase catalyzes three successive hydroxylations of the androgen substrate. The first step is the hydroxylation of the C19 methyl group, which converts DHEA into this compound. This is followed by a second hydroxylation to form a 19-gem-diol, which is then converted to a 19-aldehyde intermediate. The final step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring and the formation of an estrogen. nih.govnih.gov

Distributive Nature: Kinetic studies, including pulse-chase experiments, have revealed that aromatase is a distributive enzyme rather than a processive one. nih.govnih.gov This means that the intermediates, including this compound and the subsequent 19-aldehyde, can dissociate from the enzyme's active site before the entire reaction sequence is completed. nih.gov This free dissociation allows the intermediate to potentially accumulate in tissues or enter circulation. nih.gov

Substrate and Intermediate Binding: The binding of the initial androgen substrate and the subsequent intermediates to the aromatase enzyme involves low micromolar dissociation constants and occurs through at least a two-step process. nih.gov

Table 1: Kinetic Profile of Aromatase (CYP19A1) Reaction

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Aromatase (Cytochrome P450 19A1) | nih.gov |

| Reaction Type | Sequential three-step oxidation | researchgate.netnih.gov |

| Substrate Example | Dehydroepiandrosterone (DHEA) | nih.gov |

| Intermediate 1 | This compound | nih.gov |

| Kinetic Nature | Distributive, allowing intermediate dissociation | nih.govnih.gov |

| Binding Affinity | Low micromolar (μM) range for substrates and intermediates | nih.gov |

Interaction with Steroidogenic Enzymes

The interaction of this compound with steroidogenic enzymes is primarily centered on its role as a product and potential competitive inhibitor of its parent enzyme, aromatase.

As an intermediate of the aromatase reaction, this compound has the potential to modulate the activity of CYP19A1. Because the enzyme is distributive, the dissociated 19-OH-DHEA can re-enter the active site, thereby competing with the primary substrate (DHEA). This action would classify it as a competitive inhibitor, a common mechanism where the product of an enzymatic step inhibits further substrate binding.

While there is a lack of studies specifically investigating this compound as an aromatase inhibitor, the principle is well-established for other intermediates in the pathway. The accumulation of 19-hydroxyandrostenedione (19-OH-AD), a structurally similar intermediate derived from androstenedione (B190577), is known to occur, and it has been identified as a potent agonist for the olfactory receptor OR51E2, suggesting it has biological roles beyond being a simple intermediate. nih.gov There is no current evidence to suggest that this compound acts as an activator of aromatase.

Hydroxysteroid dehydrogenases are a family of enzymes crucial for the synthesis and metabolism of steroids. The parent compound, DHEA, is a well-known substrate for HSD enzymes, which can, for example, convert it into androstenedione. mdpi.com

Currently, there is a lack of specific research data on the direct modulatory effects of this compound on the activity of various HSD isoforms. The introduction of the C19-hydroxyl group significantly alters the steroid's structure, which would likely change its affinity and specificity as a substrate or inhibitor for HSD enzymes compared to DHEA. However, without dedicated enzymatic assays, its precise role as a modulator of HSD activity remains speculative and represents an area for future investigation.

The influence of this compound on other cytochrome P450 (CYP) enzymes is largely indirect and related to the metabolic context in which it is produced.

Competition for Electron Donors: The aromatase (CYP19A1) reaction is dependent on electrons transferred from NADPH via the enzyme cytochrome P450 reductase (POR). researchgate.net In tissues where multiple microsomal CYP enzymes are expressed, such as the liver or certain endocrine glands, these enzymes must compete for a limited pool of POR. Therefore, high levels of aromatase activity leading to the production of this compound could indirectly limit the activity of other POR-dependent P450 enzymes.

Substrate for Other CYPs: Studies on synthetic derivatives of 19-hydroxy-DHEA have explored their potential as modulators for other steroidogenic P450 enzymes, including CYP7A1 (cholesterol 7α-hydroxylase), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP21A2 (21-hydroxylase). researchgate.net The fact that these derivatives can be designed to selectively bind to the active sites of these enzymes suggests that the 19-hydroxysteroid scaffold is recognized by various P450s, although the specific inhibitory or activating effects of the unmodified this compound have not been fully characterized. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 19-OH-DHEA |

| Dehydroepiandrosterone | DHEA |

| Androstenedione | |

| 19-Hydroxyandrostenedione | 19-OH-AD |

| Estradiol (B170435) |

Synthesis and Chemical Derivatization of 3,19 Dihydroxyandrost 5 En 17 One and Its Analogues

Chemical Synthetic Routes and Methodologies

The chemical synthesis of 3,19-dihydroxyandrost-5-en-17-one and related compounds often involves multi-step processes starting from more readily available steroid precursors. These syntheses require careful control of regioselectivity and stereoselectivity to achieve the desired molecular architecture.

The synthesis of this compound can be approached through a series of chemical transformations starting from dehydroepiandrosterone (B1670201) (DHEA) or its derivatives. A notable example is the synthesis of a deuterated analogue, 3β-hydroxy[19-²H₃]androst-5-en-17-one, which was accomplished in 14 steps starting from 19-hydroxy-17-oxoandrost-5-en-3β-yl acetate. nih.gov This complex synthesis highlights the general strategies that can be employed, which typically involve:

Protection of functional groups: The hydroxyl and ketone groups of the starting material are often protected to prevent unwanted side reactions during subsequent steps.

Introduction of the 19-hydroxy group: This can be a challenging step and may be achieved through various methods, including enzymatic hydroxylation or chemical oxidation of a suitable precursor.

Functional group interconversions: This can include oxidation, reduction, and other transformations to achieve the desired final structure.

Deprotection: The final step usually involves the removal of protecting groups to yield the target compound.

Another general approach involves the modification of the androstane (B1237026) skeleton through a series of reactions. For instance, the synthesis of steroidal[17,16-d]pyrimidines from epiandrosterone (B191177) involves a two-step transformation, showcasing how the D-ring of the steroid can be modified. nih.gov Although not a direct synthesis of the target compound, these methodologies illustrate the versatility of chemical synthesis in creating diverse steroid analogues.

A summary of a potential multi-step synthesis approach is presented in the table below:

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Protection | Dehydroepiandrosterone (DHEA) | Acetic Anhydride (B1165640), Pyridine | 3β-acetoxyandrost-5-en-17-one |

| 2 | Hydroxylation | 3β-acetoxyandrost-5-en-17-one | Hydroxylating agent (e.g., specific enzyme or chemical oxidant) | 3β-acetoxy-19-hydroxyandrost-5-en-17-one |

| 3 | Deprotection | 3β-acetoxy-19-hydroxyandrost-5-en-17-one | Base (e.g., K₂CO₃ in methanol) | This compound |

Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound. The introduction of a hydroxyl group at the C-19 position without affecting other reactive sites on the steroid nucleus requires specific methodologies.

Enzymatic transformations offer a high degree of selectivity. For example, cytochrome P450 enzymes are known to catalyze the hydroxylation of steroids at specific positions. nih.gov The 19-hydroxylation of androst-4-ene-3,17-dione in bovine adrenal perfusions is a known reaction, although it can be inhibited by compounds like metopirone. google.com This suggests that enzymatic systems could be harnessed for the specific 19-hydroxylation of DHEA derivatives. Furthermore, microbial transformations have been successfully employed for the regioselective hydroxylation of steroids. For instance, a strain of Gibberella zeae has been used for the 7α-hydroxylation of DHEA, indicating the potential for using microorganisms to achieve specific hydroxylations on the steroid scaffold. nih.gov

Stereoselectivity is also crucial, particularly concerning the orientation of the hydroxyl groups. The reduction of the 17-keto group, for instance, can lead to either the 17α- or 17β-hydroxy derivative. The use of stereoselective reducing agents or biocatalysts is essential to control the stereochemistry at this position.

Preparation of Functionalized Derivatives for Research Applications

To facilitate research into the biological activity and for the development of analytical tools, this compound can be chemically modified to produce a variety of derivatives.

Acetylation of the hydroxyl groups is a common chemical modification. The acetylated derivative, 3β-acetyloxy-19-hydroxyandrost-5-en-17-one, is a known compound. Acetylation can be readily achieved by treating the dihydroxy steroid with an acetylating agent such as acetic anhydride in the presence of a base like pyridine. This modification can alter the lipophilicity of the molecule and can also serve as a protective group strategy during further synthetic steps.

Hemisuccinate esters are frequently prepared to create a linker for conjugation to proteins or other macromolecules, which is essential for applications such as immunoassays. The synthesis of steroid hemisuccinates typically involves the reaction of the steroid's hydroxyl group with succinic anhydride. nih.gov For a diol like this compound, selective acylation of one of the hydroxyl groups would be necessary to produce a specific mono-hemisuccinate. This can be achieved through the use of protecting groups or by exploiting the differential reactivity of the hydroxyl groups.

A general procedure for the preparation of a steroid hemisuccinate is outlined below:

| Step | Reaction | Reactants | Key Reagents | Product |

| 1 | Esterification | Steroid with hydroxyl group, Succinic anhydride | Pyridine or another base | Steroid hemisuccinate |

Indirect methods can also be employed, particularly for sterically hindered hydroxyl groups. nih.gov

The 17-keto group of this compound is a prime site for derivatization to form an oxime. Oximes are commonly used for conjugation to carrier proteins for antibody production or for the development of other research probes. nih.govmdpi.com The classical method for oxime synthesis involves the reaction of the ketone with hydroxylamine (B1172632) or a hydroxylammonium salt in the presence of a base. nih.gov This reaction can produce E and Z isomers.

The resulting oxime can be further functionalized, for example, by reaction with a bifunctional linker to allow for covalent attachment to other molecules. The synthesis of O-(carboxymethyl)oximes is a common strategy to introduce a carboxylic acid handle for conjugation. nih.gov

C-17 and C-19 Modified Analogues

Modifications at the C-17 and C-19 positions of the androstane skeleton can significantly influence the biological activity of the resulting analogues. Research in this area has led to the development of various synthetic strategies to introduce new functional groups and chiral centers.

The synthesis of C-17 spiro-lactone analogues of androstane derivatives has been a subject of interest due to their potential as inhibitors of steroidogenic enzymes. For instance, starting from epi-androsterone, a C-3 epimer of androsterone, C-17 spiro-δ-lactones have been synthesized. The process involves the protection of the 3β-hydroxyl group, followed by alkylation of the C-17 ketone with a lithium acetylide reagent. Subsequent hydrogenation of the resulting triple bond, deprotection, and oxidation yields the 3-keto-17-spiro-lactone derivative. nih.gov This approach highlights a versatile method for introducing complex functionality at the C-17 position.

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| epi-Androsterone | Protection of 3β-OH, C-17 alkylation with lithium acetylide, hydrogenation, deprotection, oxidation | 3-Keto-17-spiro-δ-lactone of epi-androsterone | nih.gov |

Regarding C-19 modifications, the synthesis of stereospecifically labeled analogues has been accomplished. For example, the preparation of (19R)- and (19S)-[19-³H,²H,¹H]-3β-hydroxyandrost-5-en-17-ones has been reported, demonstrating the feasibility of introducing chirality at the C-19 methyl group. While the detailed synthetic route is not widely available, the existence of these compounds points to advanced chemical methodologies for the selective functionalization of the C-19 position.

The crystal structure of 3β,19-dihydroxyandrost-5-en-17-one has been determined, providing valuable insights into its three-dimensional conformation and intermolecular interactions. nih.gov This structural information is crucial for the rational design of new analogues with specific biological targets.

Integration of Chemical and Microbial Steps in Synthesis

The combination of chemical and microbial transformations offers a powerful strategy for the synthesis of complex steroid derivatives. Microbial hydroxylations, in particular, can introduce hydroxyl groups with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods.

| Starting Material | Microorganism/Chemical Reagent | Key Transformation | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | Gibberella zeae | Microbial 7α-hydroxylation | 3β,7α-Dihydroxy-androst-5-en-17-one | 71.2% | nih.govnih.gov |

| 3β,7α-Dihydroxy-androst-5-en-17-one | Chemical reagents | Substitution of 7α-OH with Cl and dehydrochlorination | 3β-Hydroxy-androsta-5,7-dien-17-one | - | nih.govnih.gov |

Furthermore, microbial transformations have been explored for the introduction of multiple hydroxyl groups onto the androstane skeleton. For example, the fungus Gibberella intermedia can convert DHEA into both 3β,7α-dihydroxy-androst-5-en-17-one and 3β,7α,15α-trihydroxy-5-androstene-17-one. researchgate.net The latter is a valuable intermediate for the synthesis of other pharmacologically active steroids. researchgate.net The use of microorganisms like Rhizopus arrhizus has also been investigated for the hydroxylation of androst-5-ene derivatives, leading to a variety of hydroxylated products. cdnsciencepub.com

These examples underscore the synergy between microbial and chemical synthesis, enabling the efficient and selective production of complex steroid analogues that would be difficult to access through traditional chemical routes alone. This integrated approach holds significant promise for the future development of novel steroid-based compounds.

In Vitro Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Receptor Binding Affinities and Activation Profiles

The interaction of a steroid with its receptor is a critical determinant of its biological function. The binding affinity and subsequent activation profile of 3,19-Dihydroxyandrost-5-en-17-one for various nuclear receptors have been a subject of scientific investigation.

Studies have shown that certain androstene derivatives can bind to the androgen receptor. For instance, research on related compounds like androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL) demonstrated their ability to interact with the androgen receptor. nih.gov While ADIOL and 3β-DIOL can inhibit estrogen-stimulated breast cancer cell growth through the AR, their binding affinity is lower than that of dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) (T). nih.gov In comparative studies, the binding preference for the AR follows the order of DHT > T > 3β-DIOL > ADIOL. nih.gov Another compound, 17β-hydroxy-5alpha-androst-1-en-3-one (1-testosterone), has been shown to bind selectively to the androgen receptor and stimulate AR-dependent transactivation. dshs-koeln.de

Relative Binding Affinities to Androgen Receptor (AR)

| Compound | Relative Binding Affinity | Source |

|---|---|---|

| Dihydrotestosterone (DHT) | Highest | nih.gov |

| Testosterone (T) | High | nih.gov |

| 5α-androstane-3β,17β-diol (3β-DIOL) | Moderate | nih.gov |

| Androst-5-ene-3β,17β-diol (ADIOL) | Lower | nih.gov |

The same androstene derivatives that interact with the AR also show an affinity for estrogen receptors, albeit with different preferences. Research indicates that androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL) possess estrogenic properties and can stimulate the proliferation of ER-positive breast cancer cells. nih.gov Their binding to estrogen receptors (ERs) is a key part of this mechanism. nih.gov The relative binding affinity for ERs has been reported as estradiol (B170435) (E2) > estrone (B1671321) (E1) > ADIOL > 3β-DIOL. nih.gov It is noteworthy that 5α-androstane-3β,17β-diol is a selective agonist for ERβ. wikipedia.org

Relative Binding Affinities to Estrogen Receptors (ER)

| Compound | Relative Binding Affinity | Source |

|---|---|---|

| Estradiol (E2) | Highest | nih.gov |

| Estrone (E1) | High | nih.gov |

| Androst-5-ene-3β,17β-diol (ADIOL) | Moderate | nih.gov |

| 5α-androstane-3β,17β-diol (3β-DIOL) | Lower | nih.gov |

While extensive data on the direct binding of this compound to progesterone (B1679170), glucocorticoid, and mineralocorticoid receptors is limited, studies on related compounds provide some context. For instance, the synthetic androstene 17α-ethynyl-androst-5-ene-3β,7β,17β-triol was assessed for binding to the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), among others. nih.gov Generally, glucocorticoid and progesterone receptors (GR and PR) are closely related members of the steroid receptor family and can exhibit cross-talk. nih.govnih.gov However, this does not necessarily imply direct competitive binding of all androstene derivatives.

Neurosteroid Mechanisms in Cell and Animal Models

Neurosteroids can exert rapid, non-genomic effects by interacting with membrane-bound receptors, in addition to the classical genomic pathway involving nuclear receptors. nih.gov These actions can modulate neuronal excitability and function within milliseconds to seconds. nih.gov

Neurosteroids are known to modulate the activity of several neurotransmitter receptors, including those for GABA, glutamate, and serotonin (B10506). frontiersin.orgrrpharmacology.ru

GABA-A Receptors: Certain neurosteroids, such as allopregnanolone (B1667786) and androstanediol, are potent positive allosteric modulators of GABA-A receptors. nih.gov This modulation enhances GABAergic inhibition, leading to sedative, anxiolytic, and anticonvulsant effects. nih.gov Conversely, other neurosteroids like DHEA and its sulfate (B86663) ester (DHEAS) can act as negative modulators of the GABA-A receptor. nih.gov

Serotonin (5-HT) Receptors: Dehydroepiandrosterone (B1670201) (DHEA) has been shown to interact with 5-HT3 receptors, potentially enhancing their activity via sigma-1 receptors. frontiersin.org Studies have also demonstrated that DHEA and its metabolites can influence serotonin neuronal firing by modulating GABA-A receptors. nih.gov Furthermore, hydrocortisone (B1673445) has been found to act as a negative modulator of 5-HT3A receptors through open-channel block and by promoting a subconductance state. nih.gov

Emerging research indicates that neurosteroids can also interact with neurotrophin receptor signaling pathways. Dehydroepiandrosterone (DHEA), for example, can affect neuronal survival and neurogenesis by interacting with the TrkA and p75 neurotrophin receptors for nerve growth factor (NGF). frontiersin.org This interaction suggests a mechanism by which neurosteroids can influence neuronal plasticity and protection. frontiersin.org Brain-derived neurotrophic factor (BDNF) is another key neurotrophin whose signaling can be influenced by steroid hormones, highlighting a potential area of cross-talk. nih.gov

Immune Regulatory Mechanisms in Preclinical Models

The immunomodulatory potential of steroid compounds is a significant area of research. The following sections explore the effects of this compound on key components of the immune system in preclinical studies.

Research into the broader class of androstene steroids, such as Dehydroepiandrosterone (DHEA) and its metabolites, has indicated immunomodulatory effects. Studies have shown that DHEA can influence macrophage functions, such as the production of inflammatory mediators. For instance, in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS), DHEA was found to inhibit the production of pro-inflammatory cytokines and other inflammation-related mediators nih.gov. Furthermore, DHEA has been observed to enhance certain macrophage activities, including the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) nih.gov. Metabolites of DHEA have also been shown to reduce the levels of inflammatory cytokines mdpi.com.

However, specific studies detailing the direct in vitro effects of this compound on macrophage and splenocyte activity are not extensively available in the public domain. While it is a metabolite within this class of steroids, direct experimental data on its specific modulatory role on these immune cells is required for a complete understanding.

Interactive Table: In Vitro Effects on Macrophage and Splenocyte Function (Specific data for this compound is not available in the provided search results. The table structure is provided for when such data becomes available.)

| Cell Type | Assay | Parameter Measured | Observed Effect | Concentration |

| Macrophage | LPS Stimulation | Cytokine Production | Data Not Available | N/A |

| Splenocyte | Mitogen Stimulation | Proliferation | Data Not Available | N/A |

The anti-inflammatory properties of DHEA and its derivatives have been investigated in various animal models of inflammation nih.govfrontiersin.org. For example, studies have utilized models such as zymosan-induced paw edema in rats to assess the anti-inflammatory effects of compounds nih.gov. The evaluation in such models typically involves measuring the reduction in swelling, inflammatory cell infiltration, and the levels of inflammatory markers. Synthetic analogues of DHEA metabolites have also been developed and have shown anti-inflammatory activity in preclinical settings nih.gov.

Despite the recognized anti-inflammatory potential of this class of steroids, specific research findings on the anti-inflammatory properties of this compound in animal models are not detailed in the available literature. Further studies are necessary to delineate its specific in vivo anti-inflammatory profile.

Interactive Table: Anti-inflammatory Activity in Animal Models (Specific data for this compound is not available in the provided search results. The table structure is provided for when such data becomes available.)

| Animal Model | Inflammation Induction | Endpoint Measured | Result |

| Rat | Zymosan-induced paw edema | Paw Volume Reduction | Data Not Available |

| Mouse | Carrageenan-induced pleurisy | Inflammatory Cell Infiltration | Data Not Available |

Enzyme Inhibition Activities (In Vitro)

The interaction of steroids with various enzymes is a key aspect of their mechanism of action. This section focuses on the inhibitory effects of this compound on a specific metabolic enzyme.

Glucose-6-phosphate dehydrogenase (G6PDH) is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis. DHEA is a known inhibitor of G6PDH researchgate.netnih.gov. The inhibition of G6PDH by various steroidal and non-steroidal compounds has been a subject of research, with studies designing and synthesizing novel derivatives to enhance inhibitory potency researchgate.netnih.gov. The structure-activity relationship for steroid inhibition of G6PDH has been explored, indicating the importance of the steroid nucleus and substitutions at various positions for inhibitory activity researchgate.net.

While the parent compound DHEA is a recognized G6PDH inhibitor, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound are not specified in the currently available research. The inhibitory potential of this specific metabolite would depend on how its structural modifications, namely the hydroxyl groups at the C3 and C19 positions, affect its binding to the enzyme.

Interactive Table: G6PDH Inhibition Profile (Specific data for this compound is not available in the provided search results. The table structure is provided for when such data becomes available.)

| Compound | Enzyme Source | Inhibition Type | IC50 (µM) |

| This compound | Human Recombinant G6PDH | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Steroid Profiling

Chromatographic methods are fundamental to the separation of 3,19-Dihydroxyandrost-5-en-17-one from a complex mixture of other steroids and endogenous compounds. These techniques, when coupled with mass spectrometry, provide powerful tools for comprehensive steroid profiling.

Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a well-established and robust method for the analysis of steroids, including this compound. Before analysis by GC-MS, the steroid must undergo a derivatization process. This chemical modification, typically involving oximation and silylation, increases the volatility and thermal stability of the compound, making it suitable for gas chromatography.

The derivatized this compound is then introduced into the gas chromatograph, where it is vaporized and separated from other compounds based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. The use of tandem mass spectrometry (MS/MS) enhances specificity by selecting a specific precursor ion and then fragmenting it to produce characteristic product ions, which significantly reduces chemical noise and improves the limit of detection.

A study on the steroidogenic capacity of the human fetal adrenal gland utilized GC-MS to profile the steroids produced. In this research, adrenal tissue was incubated with radiolabeled precursors, and the resulting steroids were extracted and analyzed. The identification of this compound was based on its retention time on the gas chromatograph and its mass spectrum in comparison to an authentic standard.

Table 1: Exemplary GC-MS Parameters for Steroid Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Derivatization | Methoxime/Trimethylsilyl ethers |

| Ionization Mode | Electron Ionization (EI) |

| Analyzer | Triple Quadrupole |

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis in many research and clinical laboratories. A significant advantage of HPLC is that it often does not require the derivatization steps necessary for GC-MS, thus simplifying sample preparation.

In an HPLC system, the sample containing this compound is dissolved in a solvent and injected into a column packed with a stationary phase. The separation of the steroid from other components in the mixture is achieved by pumping a liquid mobile phase through the column. The differential partitioning of the analytes between the stationary and mobile phases leads to their separation.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly used to ionize the steroid molecules. Similar to GC-MS/MS, the use of tandem mass spectrometry allows for highly selective and sensitive detection and quantification of this compound.

Spectrometric Approaches for Structural Confirmation and Purity Assessment

Spectrometric techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing the purity of standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound. The chemical shifts, coupling constants, and signal intensities in the NMR spectrum allow for the precise assignment of each hydrogen and carbon atom in the molecule, confirming its unique structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) groups and the ketone (C=O) group at the C-17 position.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound, further confirming its identity and purity.

Development of Methods for Trace Analysis in Biological Matrices from Research Models

The development of sensitive and reliable methods for the trace analysis of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates from research models, is a significant challenge. The low physiological concentrations of this steroid necessitate analytical methods with very low limits of detection and quantification.

The primary strategy for achieving this involves a combination of efficient sample preparation and highly sensitive instrumentation. Sample preparation often includes a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the steroids from the bulk of the biological matrix and to concentrate the sample. The use of isotope-labeled internal standards, such as ¹³C- or ²H-labeled this compound, is crucial for accurate quantification, as they can correct for analyte losses during sample processing and for matrix effects in the mass spectrometer.

Modern ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle size columns, offer improved resolution and faster analysis times compared to traditional HPLC. When coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers, these systems can achieve detection limits in the picogram per milliliter (pg/mL) range, enabling the reliable measurement of this compound in small volume samples from research animals.

Future Research Directions and Emerging Areas for 3,19 Dihydroxyandrost 5 En 17 One

Exploration of Undiscovered Metabolic Pathways and Novel Metabolites

While the primary metabolic pathways of many steroids are well-documented, the complete metabolic fate of 3,19-Dihydroxyandrost-5-en-17-one remains an area ripe for investigation. Future research will likely focus on identifying previously unknown metabolic routes and the novel metabolites that result from them. For instance, studies on similar steroids, such as dehydroepiandrosterone (B1670201) (DHEA), have revealed a complex network of enzymatic transformations. researchgate.netnih.gov The introduction of a hydroxyl group at the C19 position in this compound suggests the potential for unique metabolic products that could possess distinct biological activities. nih.gov

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in the characterization of these novel metabolites in various biological systems. researchgate.netnih.gov Understanding these pathways is crucial, as the metabolites themselves may have significant physiological effects.

Rational Design and Synthesis of Mechanistic Probes and Ligands

To dissect the specific interactions of this compound with enzymes and receptors, the development of specialized molecular tools is essential. Future efforts will likely involve the rational design and synthesis of mechanistic probes and selective ligands. These tools could include isotopically labeled versions of the compound to trace its metabolic fate, or fluorescently tagged analogs to visualize its localization within cells.

The synthesis of such probes would draw upon established methods in steroid chemistry, potentially combining both chemical and microbial transformation steps to achieve the desired modifications. researchgate.netnih.gov These probes will be invaluable for elucidating the compound's mechanism of action at a molecular level.

Engineering of Microbial Strains for Enhanced Biotransformation Efficiency

The production of this compound and its derivatives can be achieved through microbial biotransformation, a process that utilizes microorganisms to perform specific chemical reactions. slideshare.net This approach is often more efficient and environmentally friendly than traditional chemical synthesis. ramauniversity.ac.in Future research will focus on the genetic and metabolic engineering of microbial strains to improve the efficiency and yield of these biotransformations. nih.gov

Techniques such as gene knockout and overexpression can be used to manipulate the metabolic pathways of microorganisms, directing them towards the desired steroid products. nih.gov For example, inactivating genes responsible for unwanted side reactions or augmenting the expression of key hydroxylating enzymes could significantly enhance the production of this compound. nih.gov The screening of new microbial strains with novel enzymatic capabilities will also be a key area of exploration. eurekaselect.comnih.gov

Advanced Computational Modeling for Structure-Activity Relationship Elucidation in Novel Contexts

Computational modeling has become an indispensable tool in modern drug discovery and biochemical research. In the context of this compound, advanced computational methods can be employed to elucidate its structure-activity relationships (SAR). By creating detailed three-dimensional models of the compound and its potential protein targets, researchers can predict how structural modifications might affect its biological activity. nih.gov

These in silico studies can guide the rational design of new derivatives with enhanced or more specific activities. Molecular docking simulations, for example, can predict the binding affinity of this compound and its analogs to various enzymes and receptors, providing insights into their potential mechanisms of action.

Investigating Epigenetic and Transcriptomic Regulation of Enzymes involved in its Metabolism

The metabolism of steroids is tightly controlled by the expression of a suite of steroidogenic enzymes. nih.gov Future research will delve into the epigenetic and transcriptomic regulation of the enzymes involved in the metabolism of this compound. Epigenetic modifications, such as DNA methylation and histone modifications, can influence gene expression without altering the underlying DNA sequence. nih.gov

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can reveal how the expression of metabolic enzyme genes changes in response to various stimuli. nih.gov Understanding these regulatory mechanisms could provide insights into how the metabolism of this compound is controlled in different tissues and under various physiological conditions. frontiersin.orgdntb.gov.ua This knowledge could also have implications for understanding how metabolic states can influence gene regulation and contribute to disease. sochob.clnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,19-Dihydroxyandrost-5-en-17-one, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via selective hydroxylation and protection/deprotection strategies. For example, derivatives like 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 (CAS 5696-47-9) are prepared using ethylene ketal protecting groups to stabilize the 3- and 17-keto positions during hydroxylation steps . Intermediates are characterized via H/C NMR to confirm regioselectivity and LC-MS for purity (>95%). Deuterated analogs require isotopic analysis (e.g., mass spectrometry) to verify incorporation efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the 3β and 19-hydroxy configurations (e.g., bond angles and torsion angles in the androstane backbone) . NMR (600 MHz) with H-C HSQC and HMBC correlations identifies coupling patterns between C19-OH and adjacent carbons. IR spectroscopy confirms hydroxyl stretches (3200–3600 cm) and conjugated ketones (1700–1750 cm) .

Q. How can researchers validate the purity of this compound for biological assays?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is optimized using reference standards (e.g., 3,5-Dihydroxy-15,16-methylene-5-androst-6-en-17-one, CAS 82543-15-5) to detect impurities at ≤0.1% . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, with LC-MS/MS identifying oxidation byproducts at C19 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the aromatase inhibitory activity of this compound analogs?

- Methodological Answer : Modifications at C3 and C19 (e.g., fluorination or methylene insertion) enhance binding to aromatase’s heme domain. Molecular docking (AutoDock Vina) using the CYP19A1 crystal structure (PDB: 3EQM) predicts steric clashes and hydrogen bonding. In vitro assays with human placental microsomes quantify IC shifts; Numazawa et al. (2002) reported a 10-fold activity increase with 4”,19-dihydroxy substitution .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant CYP19A1 and control for cofactors (NADPH). Comparative studies should include positive controls (e.g., exemestane) and validate results via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can isotopic labeling (e.g., H, C) elucidate the metabolic fate of this compound?

- Methodological Answer : Deuterium labeling at C19 (e.g., 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2) enables tracking via mass spectrometry. In vivo studies (rat models) with LC-MS/MS identify phase I metabolites (hydroxylation, oxidation) and phase II conjugates (glucuronides). Isotope effects on metabolism are quantified using / ratios .

Q. What advanced analytical methods are used to study conformational dynamics in this compound derivatives?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) over 100 ns trajectories analyze ring puckering in the androstane core. Nuclear Overhauser effect (NOE) NMR restraints validate computational models, particularly for 6β,7β:15β,16β-dimethylene derivatives . Temperature-dependent H NMR (300–400 K) probes solvent-induced conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.